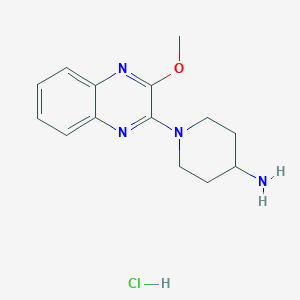

1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride

Description

1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride is a synthetic small molecule featuring a quinoxaline core substituted with a methoxy group at the 3-position and a piperidin-4-amine moiety at the 2-position, forming a hydrochloride salt. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition, receptor modulation, and antimicrobial effects . The hydrochloride salt improves solubility, facilitating pharmacokinetic properties .

Properties

IUPAC Name |

1-(3-methoxyquinoxalin-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O.ClH/c1-19-14-13(18-8-6-10(15)7-9-18)16-11-4-2-3-5-12(11)17-14;/h2-5,10H,6-9,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTPGCDLJFFYGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185313-99-8 | |

| Record name | 4-Piperidinamine, 1-(3-methoxy-2-quinoxalinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185313-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving cellular processes and molecular interactions.

Industry: It may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural analogs of this compound vary in their heterocyclic cores, substituents, and salt forms, leading to differences in biological activity, physicochemical properties, and synthetic routes. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Observations :

- Quinoxaline vs.

- Substituent Effects : The 3-methoxy group in the target compound likely increases lipophilicity compared to the nitro group in 1-(3-nitrobenzyl)piperidin-4-amine diHCl .

- Salt Forms : Hydrochloride salts improve aqueous solubility, whereas dihydrochlorides (e.g., ) may further enhance dissolution but require careful pH adjustment during synthesis.

Mechanistic Insights :

- The target compound’s quinoxaline core may allow dual receptor modulation (e.g., α2A adrenergic and 5-HT7 serotonin receptors), as seen in structurally related dual ligands .

- RB-005’s selectivity for SphK1 is attributed to its long alkyl chain, contrasting with the target compound’s aromatic system .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Key Notes:

- The dihydrochloride salt of 1-(3-nitrobenzyl)piperidin-4-amine exhibits higher solubility than monohydrochlorides, critical for intravenous formulations .

- Lower LogP values in quinoxaline derivatives suggest balanced lipophilicity for blood-brain barrier penetration .

Biological Activity

1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride is a compound that has garnered attention due to its potential biological activities, specifically in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a piperidine ring, which is known to influence its biological activity. The methoxy group at the 3-position of the quinoxaline enhances solubility and may affect its interaction with biological targets.

Research indicates that compounds similar to this compound can act as inhibitors of various kinases, which play crucial roles in signaling pathways related to cancer and other diseases. For instance, quinoxaline derivatives have been shown to inhibit type III receptor tyrosine kinases (RTKs) such as PDGFR and FLT3, which are implicated in oncogenic signaling pathways .

In Vitro Studies

- Kinase Inhibition : The compound exhibits inhibitory activity against several kinases. In particular, it has been tested against PDGFR and FLT3, demonstrating IC50 values indicative of its potency as a kinase inhibitor.

- Cell Proliferation Assays : In studies involving human tumor cell lines, such as U87MG (glioblastoma) and PC3 (prostate cancer), the compound showed significant antiproliferative effects. For example, in U87MG cells, treatment with the compound resulted in a reduction of cell viability by over 70% at concentrations above 10 µM .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications to its structure. For instance:

- Substituent Variations : Changes in the piperidine ring or the quinoxaline substituents can enhance or reduce kinase inhibition potency. Compounds with electron-donating groups tend to exhibit better activity due to increased electron density facilitating interactions with the kinase active site .

Case Studies

- Tumor Xenograft Models : In vivo studies using xenograft models have shown that administration of this compound led to significant tumor growth inhibition compared to control groups. This suggests potential for therapeutic application in oncology .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics, although further studies are needed to fully elucidate its bioavailability and metabolic profile .

Summary of Findings

| Parameter | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Kinase Targets | PDGFR, FLT3 |

| IC50 Values | Varies by target; significant inhibition observed |

| Cell Lines Tested | U87MG (glioblastoma), PC3 (prostate cancer) |

| Antiproliferative Effect | >70% reduction in cell viability at >10 µM |

| In Vivo Efficacy | Significant tumor growth inhibition in xenograft models |

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride, and what critical parameters influence reaction yield and purity?

Methodological Answer: Synthesis typically involves coupling a quinoxaline derivative (e.g., 3-methoxyquinoxalin-2-yl) to a piperidin-4-amine scaffold. Key steps include:

- Amine Activation : Use of coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to facilitate amide or amine bond formation, as demonstrated in peptide synthesis .

- Protection/Deprotection : Protecting the piperidin-4-amine group with tert-butyloxycarbonyl (Boc) to prevent side reactions during coupling.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or reverse-phase HPLC (acetonitrile/water with 0.1% formic acid) to isolate the product .

- Yield Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.1 for amine:quinoxaline), and inert atmosphere (N₂/Ar) to minimize oxidation .

Q. How is the purity and structural integrity of this compound assessed using spectroscopic and chromatographic techniques?

Methodological Answer:

- HPLC Analysis : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase, 0.1% phosphoric acid) with UV detection at 254 nm. Retention time and peak symmetry confirm purity (>98%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ for C₁₄H₁₈ClN₅O requires m/z 308.12).

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry (±0.3% theoretical) .

Q. What are the solubility properties and storage recommendations for this compound in experimental settings?

Methodological Answer:

- Solubility : Highly soluble in water (≥9 mg/mL) and polar solvents (e.g., DMSO, methanol). Poor solubility in non-polar solvents (hexane, chloroform) .

- Storage : Store at room temperature (RT) in airtight, light-resistant containers under desiccant (silica gel). For long-term stability, store at -20°C in aliquots to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How do variations in pH and temperature affect the stability and degradation pathways of this compound under oxidative conditions?

Methodological Answer:

- Kinetic Studies : Conduct pseudo-first-order experiments with oxidizing agents (e.g., KMnO₄ in alkaline media) at 303–333 K. Monitor absorbance decay at λₘₐₓ (~525 nm for permanganate) to calculate rate constants .

- Degradation Products : Use LC-MS to identify byproducts (e.g., quinoxaline ring cleavage products or piperidine oxidation to lactams). For example, permanganate oxidation of similar amines yields chlorobenzene and carboxylic acids .

- Activation Parameters : Calculate ΔH‡ (enthalpy), ΔS‡ (entropy), and Eₐ (activation energy) via Arrhenius plots to infer reaction mechanisms (e.g., associative vs. dissociative pathways) .

Q. What computational approaches are used to predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps predict electron transfer potential .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes, receptors) using AutoDock Vina. The methoxyquinoxaline group may interact with hydrophobic pockets, while the piperidin-4-amine forms hydrogen bonds .

- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 metabolism based on logP (1.86 predicted) and topological polar surface area (TPSA) .

Q. How are structure-activity relationship (SAR) studies designed to evaluate the biological activity of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., methoxy group position, piperidine ring substitution) and compare bioactivity .

- In Vitro Assays : Test against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays). For example, piperidin-4-amine derivatives show IC₅₀ values <10 µM in antifungal screens .

- Mechanistic Probes : Use fluorescent markers (e.g., Annexin V for apoptosis) or Western blotting to identify target pathways (e.g., kinase inhibition) .

Q. What advanced spectroscopic techniques resolve contradictions in reported data for similar piperidin-4-amine derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine δ 2.5–3.5 ppm) .

- X-ray Crystallography : Determine absolute configuration of chiral centers (if present) and validate DFT-predicted geometries .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track reaction pathways in kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.